N-(3-methoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
“N-(3-methoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine” is a chemical compound. It belongs to the family of N-heterocyclic compounds known as pyrazolo[1,5-a]pyrimidines . These compounds have been studied for their significant impact in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Scientific Research Applications
Cellular Stress Response
STK39 is involved in the cellular stress response pathway . It is activated in response to hypotonic stress, leading to the phosphorylation of several cation-chloride-coupled co-transporters . This makes it a key player in maintaining cellular homeostasis under stress conditions.
Activation of p38 MAP Kinase Pathway
STK39 activates the p38 MAP kinase pathway . This pathway is involved in cellular responses to a variety of external stress signals. STK39’s interaction with p38 decreases during cellular stress, indicating its role in modulating this pathway .
Hypertension Risk Factor
STK39 is an independent risk factor for hypertension in men . Its intragenic SNPs can interact and function in the control of blood pressure . This suggests that STK39 could be a potential target for therapeutic interventions in hypertension.
Protein Blocking Assay
STK39 synthetic peptide has been tested in a blocking assay . This assay is used to determine the specificity of an antibody for a particular antigen. The peptide can be used as a blocking peptide with a polyclonal antibody .
Western Blot Analysis
STK39 has been used in Western blot analysis . This technique is used to detect specific proteins in a sample. The presence of STK39 in various cell lines has been confirmed using this method .
Immunohistochemistry
STK39 has been used in immunohistochemistry . This technique is used to visualize the distribution and localization of specific cellular components within a tissue. STK39 has been detected in human, mouse, and rat samples using this method .
Immunocytochemistry
STK39 has been used in immunocytochemistry . This technique is used to visualize the distribution and localization of specific cellular components within a cell. STK39 has been detected in human, mouse, and rat samples using this method .
Future Directions
Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines highlight their anticancer potential and enzymatic inhibitory activity, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, the class of compounds to which stk954068 belongs, have been reported to possess significant impact in medicinal chemistry . They have been utilized as inhibitors of enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs), which play a crucial role in various diseases .
Mode of Action
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-michael type), thus bonding the nh2-group of the starting aminopyrazole with the cβ .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been reported to inhibit enzymes such as cdks and pdes . These enzymes are involved in cell cycle regulation and signal transduction pathways, respectively.
Result of Action
Pyrazolo[1,5-a]pyrimidines have been reported to have antiviral, antimicrobial, and anticancer properties .
properties
IUPAC Name |
N-(3-methoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-14-7-9-16(10-8-14)19-13-22-25-20(11-15(2)23-21(19)25)24-17-5-4-6-18(12-17)26-3/h4-13,24H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXWATSRQDMCSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NC4=CC(=CC=C4)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
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